N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Overview
Description
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is an impurity of Cilostazol , which is a potent phosphodiesterase III A (PDE3A) inhibitor . Therefore, it is likely that this compound may also target the PDE3A enzyme.
Mode of Action
Given its structural similarity to cilostazol, it may inhibit the pde3a enzyme, thereby increasing the concentration of cyclic adenosine monophosphate (camp) within cells .
Biochemical Pathways
By inhibiting pde3a and increasing camp levels, it may affect pathways regulated by camp, such as the regulation of platelet aggregation and vasodilation .
Result of Action
By increasing camp levels, it may have antiplatelet and vasodilatory effects .
Biochemical Analysis
Biochemical Properties
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, as a member of the 2-oxo-1,2,3,4-tetrahydropyrimidines family, has multiple therapeutic and pharmacological activities . These compounds have been found to exhibit antimicrobial, antiviral, anticancer, and anti-inflammatory actions . They also include the adrenergic receptor antagonists for prostatic hyperplasia treatment .
Cellular Effects
They influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that 2-oxo-1,2,3,4-tetrahydropyrimidines exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves the reaction of 2-oxo-1,2,3,4-tetrahydroquinoline with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, leading to the formation of hydroxyquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzamide group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives with higher oxidation states.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)acetamide
- 4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol
- 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Uniqueness
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its benzamide group differentiates it from other quinoline derivatives, potentially leading to unique interactions with biological targets and distinct therapeutic applications.
Properties
IUPAC Name |
N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c19-15-9-6-12-10-13(7-8-14(12)18-15)17-16(20)11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBKGDMEVFCRLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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